molecular formula C14H17NO2 B15082294 3-Methyl-N-phenethylglutarimide

3-Methyl-N-phenethylglutarimide

Cat. No.: B15082294
M. Wt: 231.29 g/mol
InChI Key: CEELKJZGSXIKRA-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione is a synthetic organic compound belonging to the piperidinedione family. This compound is characterized by a piperidine ring substituted with a methyl group at the 4-position and a phenylethyl group at the 1-position. Piperidinediones are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-(2-phenylethyl)-2,6-piperidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2,6-dioxopiperidine with phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods: On an industrial scale, the production of 4-methyl-1-(2-phenylethyl)-2,6-piperidinedione may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogenation or alkylation can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or halogenating agents in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 4-methyl-1-(2-phenylethyl)-2,6-piperidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    4-Methyl-2,6-piperidinedione: Lacks the phenylethyl group, resulting in different pharmacological properties.

    1-Phenylethyl-2,6-piperidinedione: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    4-Methyl-1-(2-phenylethyl)-piperidine: Lacks the carbonyl groups, leading to different chemical and biological properties.

Uniqueness: 4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione is unique due to the presence of both the methyl and phenylethyl groups, which contribute to its distinct chemical reactivity and potential pharmacological activities. The combination of these substituents enhances its versatility as an intermediate in organic synthesis and its potential as a bioactive compound.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-methyl-1-(2-phenylethyl)piperidine-2,6-dione

InChI

InChI=1S/C14H17NO2/c1-11-9-13(16)15(14(17)10-11)8-7-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

CEELKJZGSXIKRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C(=O)C1)CCC2=CC=CC=C2

Origin of Product

United States

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